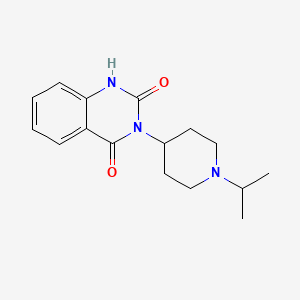
N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide, also known as CMI-977, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. This compound is a member of the isoindolinone family and is known for its potent anti-inflammatory and immunomodulatory properties.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide is not fully understood. However, it is believed that this compound works by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha. It also inhibits the activation of nuclear factor-kappa B, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has been shown to have potent anti-inflammatory and immunomodulatory effects. It reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B. It also reduces the infiltration of inflammatory cells into tissues and reduces tissue damage. In addition, this compound has been shown to have antioxidant properties and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide in lab experiments include its potent anti-inflammatory and immunomodulatory properties, its ability to reduce tissue damage, and its antioxidant properties. However, the limitations of using this compound include its complex synthesis method, its potential toxicity, and its limited availability.
Zukünftige Richtungen
There are several future directions for the study of N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide. One direction is to study its potential use in the treatment of other inflammatory diseases such as psoriasis and lupus. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide is a complex process that involves several steps. The first step involves the reaction of 2-nitrobenzaldehyde with cycloheptanone in the presence of sodium hydroxide to form 2-(cycloheptylmethylene)-2,3-dihydro-1H-isoindol-1-one. The second step involves the reduction of the nitro group to an amino group using sodium dithionite. The final step involves the reaction of the amino group with ethyl chloroacetate to form N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has been extensively studied for its potential use in the treatment of various diseases. This compound has shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of cancer, asthma, and allergies.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-15-10-6-7-11-16(15)18(22)20(13)12-17(21)19-14-8-4-2-3-5-9-14/h6-7,10-11,14H,1-5,8-9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFSGLLZFUAIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2C(=O)N1CC(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468042.png)



![1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7468055.png)



![1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7468086.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7468092.png)

![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)
